3-Chloro-5-methoxy-2-methylquinoxaline is a chemical compound with the molecular formula and a molecular weight of 208.64 g/mol. It is classified as a quinoxaline derivative, which is a bicyclic compound containing two nitrogen atoms in the aromatic ring system. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
The compound is registered under the Chemical Abstracts Service with the CAS Number 30748-94-8. It falls under the category of heterocyclic compounds, specifically quinoxalines, which are known for their diverse pharmacological properties. Quinoxaline derivatives are often explored for their roles in drug development, particularly as anticancer and antimicrobial agents .
The synthesis of 3-chloro-5-methoxy-2-methylquinoxaline typically involves several steps, including cyclization reactions of appropriate precursors. A common synthetic route includes:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
The molecular structure of 3-chloro-5-methoxy-2-methylquinoxaline can be represented as follows:
The structure features a chloro group at position three and a methoxy group at position five on the quinoxaline ring, contributing to its unique chemical properties.
3-Chloro-5-methoxy-2-methylquinoxaline can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for compounds like 3-chloro-5-methoxy-2-methylquinoxaline is often linked to their ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance, derivatives of quinoxaline have been studied for their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis . The specific interactions at the molecular level would require further detailed studies involving kinetic and structural analyses.
The physical properties of 3-chloro-5-methoxy-2-methylquinoxaline include:
Chemical properties include:
3-Chloro-5-methoxy-2-methylquinoxaline has several potential applications:
Quinoxaline derivatives represent a privileged scaffold in kinase inhibitor design due to their planar bicyclic structure, which facilitates optimal penetration into the ATP-binding cleft of kinases. The molecular architecture of 3-chloro-5-methoxy-2-methylquinoxaline incorporates four critical pharmacophoric elements essential for targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and related kinases [1] [6]:
Table 1: Key Pharmacophoric Features of 3-Chloro-5-methoxy-2-methylquinoxaline
Pharmacophoric Element | Structural Feature | Kinase Domain Target |
---|---|---|
Flat heteroaromatic ring | Quinoxaline core | Hinge region (Cys917) |
Spacer group | C-2 methyl | Gatekeeper region |
Electronic modulator | C-3 chlorine | DFG motif (Glu883/Asp1044) |
Hydrophobic anchor | C-2 methyl | Allosteric hydrophobic pocket |
The strategic placement of substituents significantly modulates physicochemical properties and target engagement:
Table 2: Computational Parameters of Substituent Effects
Substituent Position | ΔclogP | Polar Surface Area (Ų) | Docking Score (kcal/mol) |
---|---|---|---|
C-3 H (unsubstituted) | 0 | 38.2 | –7.1 |
C-3 Cl | +0.4 | 38.2 | –8.9 |
C-5 OCH₃ | –0.2 | 46.5 | –8.5 |
C-2 CH₃ | +0.3 | 38.2 | –8.2 |
Chlorine installation at C-3 induces multifaceted electronic effects critical for bioactivity:
The regioselective C-5 methoxy substitution provides distinct advantages over other positions:
Table 3: Electronic Parameters of Methoxy Substitution Patterns
Methoxy Position | NBO Charge (O) | Dihedral Angle (°) | Relative VEGFR-2 IC₅₀ |
---|---|---|---|
C-5 | –0.52 | 12.5 | 1.0x |
C-6 | –0.51 | 37.8 | 4.7x |
C-7 | –0.50 | 41.2 | 3.2x |
C-8 | –0.53 | 15.1 | 2.1x |
The C-2 methyl group confers significant pharmacokinetic advantages:
Table 4: Metabolic Stability Parameters of C-2 Substituted Quinoxalines
C-2 Substituent | Microsomal t₁/₂ (min) | CYP3A4 Oxidation Rate (nmol/min/mg) | Plasma Protein Binding (%) |
---|---|---|---|
H | 12.3 ± 1.2 | 8.9 ± 0.8 | 78.4 |
CH₃ | 42.0 ± 3.1 | 2.6 ± 0.3 | 85.2 |
CF₃ | 68.5 ± 4.7 | 1.1 ± 0.2 | 91.8 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1